![molecular formula C28H31N5O3S2 B11621907 9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621907.png)

9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9-méthyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phényléthyl)-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one” est un composé organique complexe qui appartient à la classe des pyrido[1,2-a]pyrimidin-4-ones. Les composés de cette classe sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ces molécules complexes implique généralement plusieurs étapes, notamment la formation du noyau pyrido[1,2-a]pyrimidin-4-one, suivie de l’introduction de divers substituants. Les voies de synthèse courantes peuvent inclure :

Réactions de cyclisation : pour former la structure du noyau.

Réactions de substitution : pour introduire des groupes fonctionnels.

Réactions de condensation : pour lier différentes parties de la molécule.

Méthodes de production industrielle

Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure :

Procédés catalytiques : pour améliorer l’efficacité de la réaction.

Réacteurs à flux continu : pour une production à grande échelle.

Techniques de purification : telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le composé peut subir différents types de réactions chimiques, notamment :

Oxydation : Introduction d’atomes d’oxygène ou élimination d’atomes d’hydrogène.

Réduction : Addition d’atomes d’hydrogène ou élimination d’atomes d’oxygène.

Substitution : Remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs et conditions courants utilisés dans ces réactions pourraient inclure :

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Agents réducteurs : comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Catalyseurs : tels que le palladium sur charbon pour les réactions d’hydrogénation.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple :

Oxydation : pourrait produire des cétones ou des acides carboxyliques.

Réduction : pourrait produire des alcools ou des amines.

Substitution : les réactions pourraient donner lieu à divers dérivés avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie

En chimie, ce composé pourrait être utilisé comme brique élémentaire pour la synthèse de molécules plus complexes ou comme réactif dans diverses réactions organiques.

Biologie

En biologie, il pourrait être étudié pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.

Médecine

En médecine, le composé pourrait être étudié pour son potentiel thérapeutique, notamment ses propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.

Industrie

Dans l’industrie, il pourrait trouver des applications dans le développement de nouveaux matériaux, de produits pharmaceutiques ou d’agrochimiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mécanisme D'action

Le mécanisme d’action de ce composé impliquerait son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les voies impliquées pourraient inclure :

Inhibition de l’activité enzymatique : en se liant au site actif.

Modulation de l’activité des récepteurs : en agissant comme un agoniste ou un antagoniste.

Interférence avec les voies de signalisation cellulaire : .

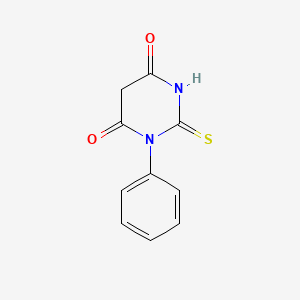

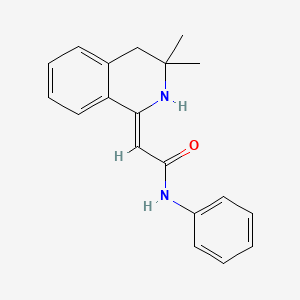

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires pourraient inclure d’autres pyrido[1,2-a]pyrimidin-4-ones avec des substituants différents. Des exemples pourraient être :

- 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phényléthyl)-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one

- 9-méthyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phényléthyl)-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-thione

Unicité

L’unicité de “9-méthyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phényléthyl)-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-4H-pyrido[1,2-a]pyrimidin-4-one” pourrait résider dans ses substituants spécifiques et les activités biologiques ou la réactivité chimique qui en résultent.

Propriétés

Formule moléculaire |

C28H31N5O3S2 |

|---|---|

Poids moléculaire |

549.7 g/mol |

Nom IUPAC |

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C28H31N5O3S2/c1-20-7-5-13-32-25(20)30-24(29-11-6-12-31-15-17-36-18-16-31)22(26(32)34)19-23-27(35)33(28(37)38-23)14-10-21-8-3-2-4-9-21/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3/b23-19- |

Clé InChI |

QGJCKBKZAAKDDW-NMWGTECJSA-N |

SMILES isomérique |

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5 |

SMILES canonique |

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621834.png)

![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)

![ethyl 2-[(4,4-dimethyl-16-oxo-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-14-yl)sulfanyl]acetate](/img/structure/B11621840.png)

![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)

![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)

![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)

![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)

![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)